

Improving Psen1-IN-1 delivery across the blood-brain barrier

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Compound of Interest

Compound Name: Psen1-IN-1

Cat. No.: B12379825

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Technical Support Center: Psen1-IN-1 Development

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of **Psen1-IN-1**, a representative small molecule inhibitor of Presenilin-1 (PSEN1), across the blood-brain barrier (BBB).

Section 1: Understanding the Challenge

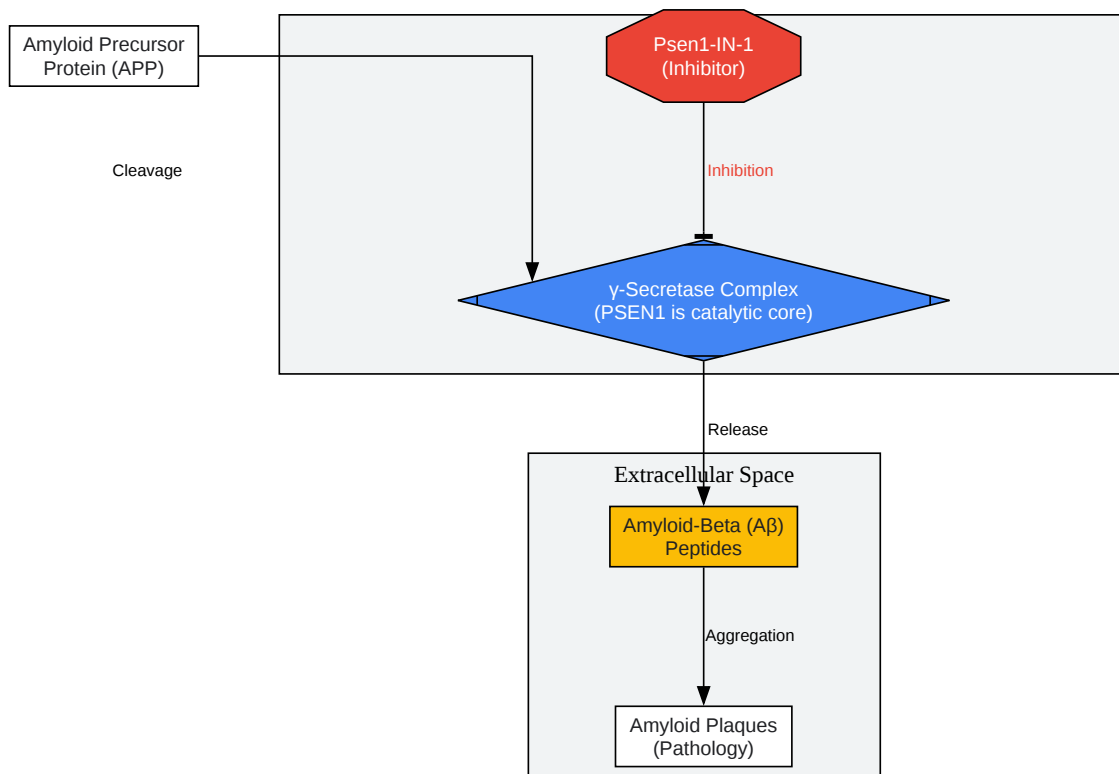
This section covers the fundamental concepts of PSEN1 as a therapeutic target and the inherent difficulties in delivering compounds to the central nervous system.

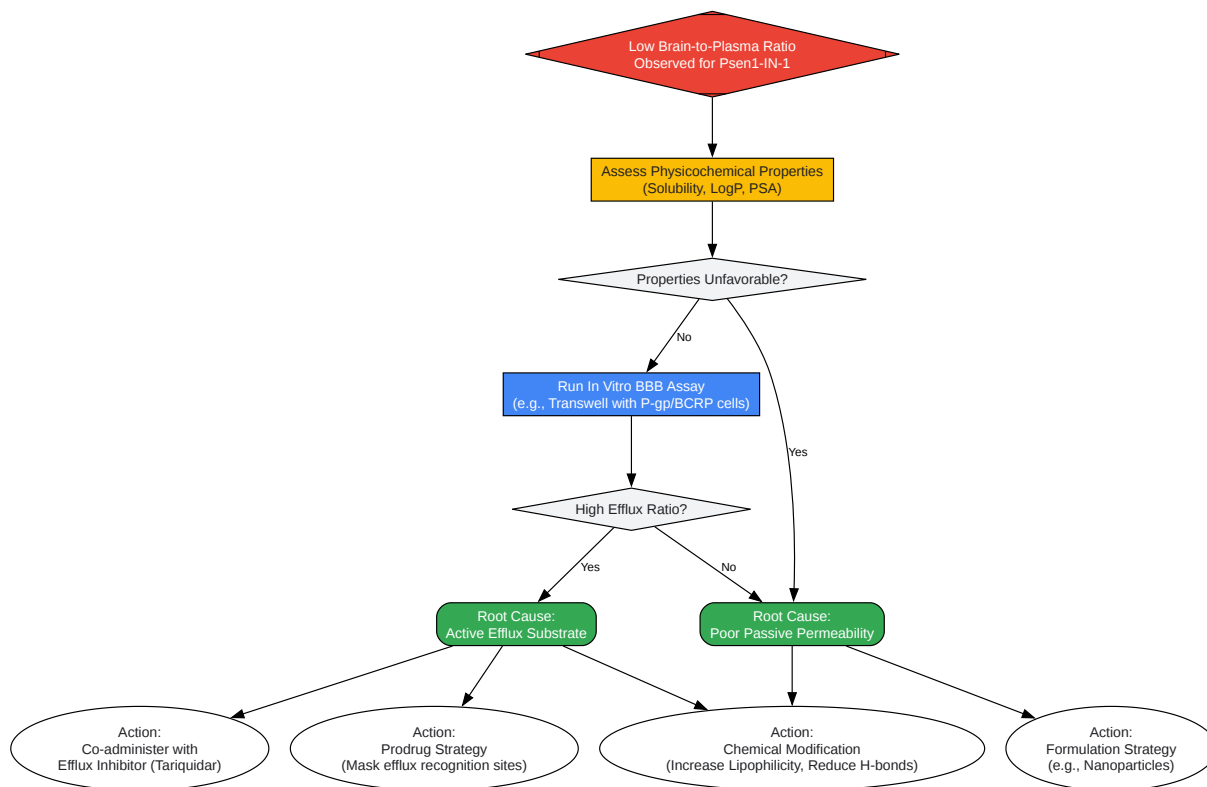
Frequently Asked Questions (FAQs)

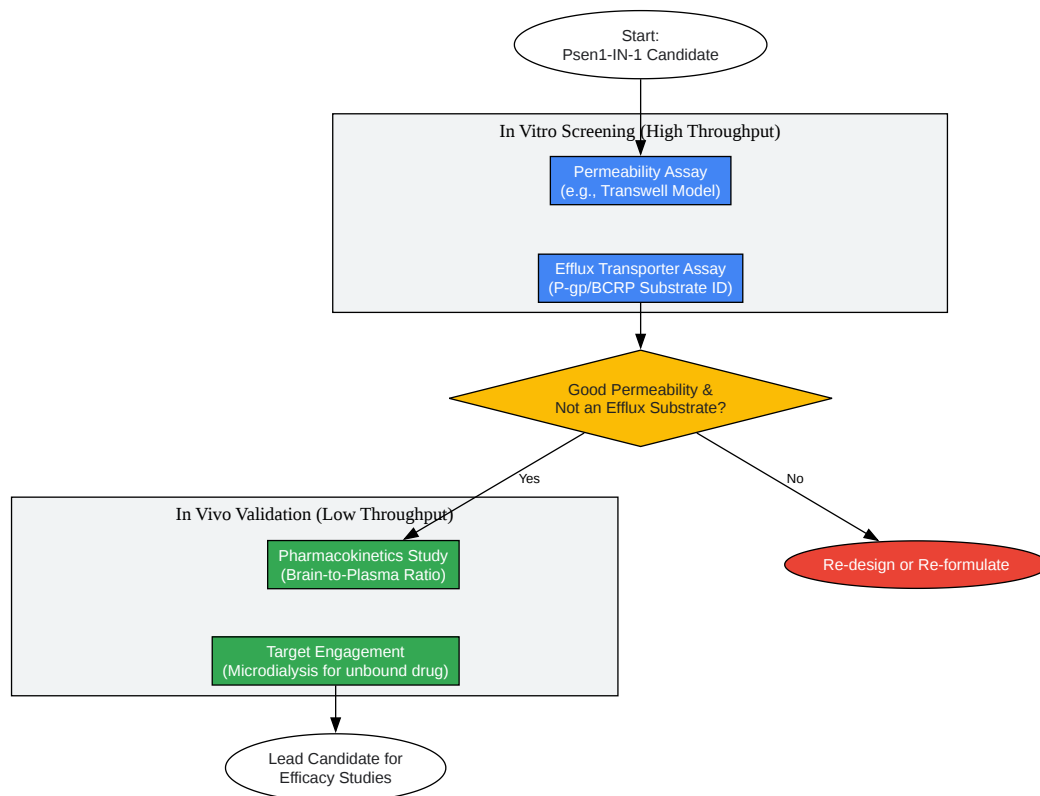
Q1: What is Presenilin-1 (PSEN1) and why is it a therapeutic target?

A1: Presenilin-1 (PSEN1) is the catalytic subunit of the γ -secretase protein complex.^{[1][2]} This complex is responsible for the cleavage of multiple transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.^{[1][3][4]} In the context of Alzheimer's disease, γ -secretase cleavage of APP leads to the production of amyloid-beta (A β) peptides, which can aggregate to form the characteristic amyloid plaques found in patient brains.^{[1][5]} Dozens of mutations in the PSEN1 gene are the most common cause of early-onset familial

Alzheimer's disease.[1][6] Therefore, inhibiting PSEN1 activity is a therapeutic strategy aimed at reducing the production of toxic A β peptides.[5]







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